molecular formula C7H7Cl2N3S B8588342 7-CHLORO-5-(METHYLSULFANYL)IMIDAZO[1,2-C]PYRIMIDINE HYDROCHLORIDE

7-CHLORO-5-(METHYLSULFANYL)IMIDAZO[1,2-C]PYRIMIDINE HYDROCHLORIDE

Cat. No.: B8588342
M. Wt: 236.12 g/mol
InChI Key: YCHPHBLVCINHRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-CHLORO-5-(METHYLSULFANYL)IMIDAZO[1,2-C]PYRIMIDINE HYDROCHLORIDE is a heterocyclic compound that belongs to the imidazo[1,2-c]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-5-(METHYLSULFANYL)IMIDAZO[1,2-C]PYRIMIDINE HYDROCHLORIDE typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-5-(METHYLSULFANYL)IMIDAZO[1,2-C]PYRIMIDINE HYDROCHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: NaOMe, KOtBu

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dechlorinated derivatives

    Substitution: Functionalized imidazo[1,2-c]pyrimidine derivatives

Mechanism of Action

The mechanism of action of 7-CHLORO-5-(METHYLSULFANYL)IMIDAZO[1,2-C]PYRIMIDINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-5-(methylthio)imidazo[1,2-a]pyridine
  • 7-Chloro-5-(methylthio)imidazo[1,2-b]pyrimidine

Uniqueness

7-CHLORO-5-(METHYLSULFANYL)IMIDAZO[1,2-C]PYRIMIDINE HYDROCHLORIDE is unique due to its specific substitution pattern and the presence of both chloro and methylthio groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C7H7Cl2N3S

Molecular Weight

236.12 g/mol

IUPAC Name

7-chloro-5-methylsulfanylimidazo[1,2-c]pyrimidine;hydrochloride

InChI

InChI=1S/C7H6ClN3S.ClH/c1-12-7-10-5(8)4-6-9-2-3-11(6)7;/h2-4H,1H3;1H

InChI Key

YCHPHBLVCINHRM-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC2=NC=CN21)Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-chloro-2-(methylthio)pyrimidin-4-amine (25.17 g, 143.3 mmol) and 2-chloroacetaldehyde (27.73 mL, 215.0 mmol) (50% aqueous) in 1,4-dioxane (50 mL) was heated at 95° C. for 14 hours. The reaction mixture was allowed to cool to ambient temperature and then cooled in an ice bath. The reaction mixture was filtered and the solids washed with dioxane to afford 7-chloro-5-(methylthio)imidazo[1,2-c]pyrimidine hydrochloride (24.01 g, 101.7 mmol, 70.96% yield) as a tan powder. MS (apci) m/z=200.0 (M+H).
Quantity
25.17 g
Type
reactant
Reaction Step One
Quantity
27.73 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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